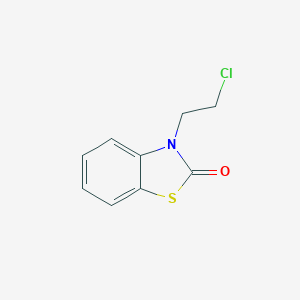

3-(2-Chloro-ethyl)-3H-benzothiazol-2-one

Description

Properties

CAS No. |

22258-71-5 |

|---|---|

Molecular Formula |

C9H8ClNOS |

Molecular Weight |

213.68 g/mol |

IUPAC Name |

3-(2-chloroethyl)-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C9H8ClNOS/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2 |

InChI Key |

VZRAYMNDMPDPBO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCCl |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CCCl |

Other CAS No. |

22258-71-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., chloroethyl) may increase electrophilicity of the thiazolone ring, enhancing reactivity in nucleophilic substitutions or enzyme inhibition .

- Bulkier substituents (e.g., furanone in Compound 7) reduce solubility but improve bioactivity in microalgae biostimulation .

Microalgae Biostimulation

- Compound 7 (SL-F3): At 10⁻⁷ M, increased Chlorella biomass by >15% and photosystem II quantum yield. The furanone moiety likely mimics strigolactone’s enol ether bridge, critical for signaling .

- Ethyl/Chloro Derivatives : ’s 6-chloro-3-ethyl analog lacks bioactivity data, but chloro substituents on the benzene ring (vs. N3) may reduce membrane permeability due to increased hydrophobicity .

- Chloroethyl Analogs : The 2-chloroethyl group could enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450s) or act as a leaving group in prodrug activation .

Cytostatic Activity

- Bis(2-chloroethyl)amino Derivatives (–11): Compounds like CEP-18083 (IC₅₀ 0.30–2.50 μg/mL) show potent anticancer activity, likely due to DNA alkylation via the chloroethyl group .

Preparation Methods

Direct Alkylation with 2-Chloroethyl Halides

The most straightforward route involves alkylating the lactam nitrogen of 3H-benzothiazol-2-one using 2-chloroethyl halides (e.g., 2-chloroethyl bromide or iodide). This method parallels the N-alkylation of benzothiazoles reported by Stanetty and Krumpak, where the endocyclic nitrogen undergoes nucleophilic substitution.

Procedure :

-

Substrate : 3H-Benzothiazol-2-one (1.0 equiv) is deprotonated using a strong base (e.g., NaH or K₂CO₃) in anhydrous DMF or acetone.

-

Alkylation : 2-Chloroethyl bromide (1.2 equiv) is added dropwise at 0–25°C, followed by stirring for 12–24 hours.

-

Workup : The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate).

Challenges :

-

Competing O-alkylation may occur due to the ambident nucleophilicity of the lactam.

-

Steric hindrance at N3 necessitates optimized reaction times and temperatures.

Yield Optimization :

-

Microwave irradiation (80–100°C, 15–30 minutes) enhances reaction efficiency, as demonstrated for 6-acylbenzothiazolones.

Cyclization of Chloroethyl-Substituted Thioureas

Thioamide Cyclization Route

This method constructs the benzothiazolone ring from a pre-functionalized thiourea bearing the 2-chloroethyl group. The approach mirrors the cyclization of 2-aminothiophenols with carbonyl reagents.

Synthetic Pathway :

-

Thiourea Synthesis :

-

2-Aminothiophenol (1.0 equiv) reacts with 2-chloroethyl isocyanate (1.1 equiv) in dichloromethane to form N-(2-chloroethyl)thiourea.

-

-

Cyclization :

Key Data :

Advantages :

-

High regioselectivity for N3 substitution.

-

Scalable under mild conditions.

Microwave-Assisted Alkylation

Accelerated Synthesis via Microwave Irradiation

Building on methodologies for 6-acylbenzothiazolones, microwave irradiation drastically reduces reaction times for N-alkylation.

Protocol :

-

Reactants : 3H-Benzothiazol-2-one (1.0 equiv), 2-chloroethyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv).

-

Conditions : Microwave at 100°C, 300 W, 15 minutes.

-

Purification : Column chromatography (hexane:ethyl acetate = 4:1).

Outcome :

Post-Functionalization of Styrylbenzothiazolones

Wittig Reaction and Subsequent Modification

While primarily used for styryl derivatives, the Wittig reaction can introduce unsaturated chains that are later functionalized to chloroethyl groups.

Steps :

-

Aldehyde Preparation : Synthesize 3H-benzothiazol-2-one-7-carbaldehyde via Vilsmeier-Haack formylation.

-

Wittig Reaction : React with (2-chloroethyl)triphenylphosphonium bromide to install the chloroethyl group.

-

Hydrogenation : Reduce the double bond using H₂/Pd-C in ethanol.

Limitations :

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Complexity | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 60–70% | 12–24 h | Low | High |

| Thiourea Cyclization | 70–75% | 5 h | Moderate | Moderate |

| Microwave Alkylation | 85–90% | 15 min | Low | High |

| Wittig Post-Functionalization | 50% | 48 h | High | Low |

Spectroscopic Characterization

Successful synthesis is confirmed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.